molecular formula C21H25N3O3 B2637047 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320577-82-8

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2637047
CAS No.: 2320577-82-8
M. Wt: 367.449
InChI Key: DEBNXIGRXOTLEH-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a cyclopropyl group, an ethoxybenzoyl group, and a piperidinyl group attached to a dihydropyridazinone core

Preparation Methods

The synthesis of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Ethoxybenzoyl Group: This step may involve acylation reactions using ethoxybenzoyl chloride and a suitable base.

    Formation of the Piperidinyl Group: This can be done through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

    Construction of the Dihydropyridazinone Core: This step may involve cyclization reactions using hydrazine derivatives and suitable aldehydes or ketones.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Pharmacology: Research focuses on the compound’s interaction with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

    6-Cyclopropyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: This compound has a methoxy group instead of an ethoxy group, which may influence its chemical properties and biological activity.

    6-Cyclopropyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: The presence of a chloro group can affect the compound’s reactivity and interactions with biological targets.

    6-Cyclopropyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: The fluorine atom can enhance the compound’s stability and influence its pharmacokinetic properties.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-18-7-5-16(6-8-18)21(26)23-13-11-17(12-14-23)24-20(25)10-9-19(22-24)15-3-4-15/h5-10,15,17H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNXIGRXOTLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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